molecular formula C18H21ClN6O B11216250 1-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11216250
M. Wt: 372.9 g/mol
InChI Key: IWWBKISPLNVTJZ-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chloro-substituted phenyl ring, and a morpholine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chloro-substituted phenyl ring and the morpholine moiety. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with various electrophiles or nucleophiles, forming addition products.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, resulting in the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

1-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(5-chloro-2-methylphenyl)piperazine: This compound shares the chloro-substituted phenyl ring but has a different core structure.

    5-chloro-3-fluoro-2-(morpholin-4-yl)pyridine: This compound contains a morpholine moiety and a chloro-substituted phenyl ring but differs in its core structure.

    3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound has a similar morpholine moiety but a different heterocyclic core.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21ClN6O

Molecular Weight

372.9 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H21ClN6O/c1-13-2-3-14(19)10-16(13)25-18-15(11-23-25)17(21-12-22-18)20-4-5-24-6-8-26-9-7-24/h2-3,10-12H,4-9H2,1H3,(H,20,21,22)

InChI Key

IWWBKISPLNVTJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCCN4CCOCC4

Origin of Product

United States

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